(r)-2-Methylazetidine hydrochloride
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Overview
Description
-2-Methylazetidine hydrochloride is an organic compound belonging to the class of azetidines, a family of heterocyclic organic compounds. It is a colorless, crystalline solid with a strong odor. The compound is soluble in polar solvents such as water and alcohols and is used in a variety of industrial and scientific applications. It is also known as 2-methylazetidine hydrochloride, N-methylazetidine hydrochloride, or N-methyl-2-azetidine hydrochloride.
Scientific Research Applications
1. Synthesis of Polyhydroxylated Azetidine Iminosugars
Researchers have explored the synthesis of azetidine iminosugars from d-glucose, which are significant due to their glycosidase inhibitory activity. This process involves key steps like the intramolecular Mitsunobu reaction. Compounds synthesized through this method, including N-methylated compounds, exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).
2. Routes for Preparing (S)-2-Methylazetidine
Two scalable syntheses for (S)-2-methylazetidine have been developed, focusing on in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. These methods are suitable for large-scale production and achieve good overall yields with high enantiomeric excess (Dowling et al., 2016).
3. Synthesis of 2-Carboxy-4-Methylazetidine
The synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, has been reported. This synthesis route is notable for its practical yield and potential applications in creating abnormally high molecular weight polypeptides (Soriano et al., 1980).
4. Efficient Biotransformations of Azetidine-2-Carbonitriles
Biotransformation processes involving racemic 1-benzylazetidine-2-carbonitriles and related compounds have been utilized to afford corresponding azetidine-2-carboxylic acids and amide derivatives with excellent yields and enantioselectivity. This process has demonstrated significant applications in the synthesis of various amino carboxamides and azetidine-fused derivatives (Leng et al., 2009).
5. Polyhydroxylated Azetidine Iminosugars: Synthesis and Molecular Docking Studies
An efficient strategy for the synthesis of unknown azetidine iminosugars from d-glucose has been developed. This process involves various steps, including intramolecular nucleophilic displacement and hydrogenolysis, with a focus on glycosidase inhibitory activity. The synthesized compounds showed potent inhibitory effects against specific enzymes, supported by molecular docking studies (Lawande et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-methylazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQBCZUEZOFZFT-PGMHMLKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791614-71-6 |
Source
|
Record name | (2R)-2-methylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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